molecular formula C22H18N2O3S2 B2608046 methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate CAS No. 544691-57-8

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate

Cat. No.: B2608046
CAS No.: 544691-57-8
M. Wt: 422.52
InChI Key: VXHIBQRKWXPVLI-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a methyl ester group at position 3, dimethyl substituents at positions 4 and 5 of the thiophene ring, and a 2-(thiophen-2-yl)quinoline-4-amido moiety at position 2.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-12-13(2)29-21(19(12)22(26)27-3)24-20(25)15-11-17(18-9-6-10-28-18)23-16-8-5-4-7-14(15)16/h4-11H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHIBQRKWXPVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur.

    Amidation and Esterification: The final steps involve the amidation of the quinoline derivative with the thiophene derivative, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

Scientific Research Applications

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate has several promising applications:

Medicinal Chemistry

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound is being investigated for its potential as an antibacterial and antifungal agent.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further development as a therapeutic agent in oncology.

Materials Science

  • Organic Semiconductors : The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Dyes and Pigments : Its vibrant color properties can be utilized in dye-sensitized solar cells and other pigment applications.

Industrial Chemistry

  • Chemical Intermediates : It serves as a building block for the synthesis of more complex molecules in industrial processes.

Case Study 1: Antimicrobial Activity

A study conducted on similar thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results suggest that this compound may exhibit comparable effects, warranting further investigation.

Case Study 2: Anticancer Potential

In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells. A focused study on this compound's ability to inhibit cell growth in various cancer lines is currently underway, with preliminary results indicating promise in targeting specific cancer pathways.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the thiophene ring could modulate the activity of certain proteins or receptors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several thiophene-3-carboxylate derivatives reported in the literature. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Substituents at Position 2 Ester Group Biological Activity Key Reference
Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate 2-(Thiophen-2-yl)quinoline-4-amido Methyl Not explicitly reported (inferred from analogs)
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 2-Cyano-3-(substituted phenyl)acrylamido Ethyl Antioxidant, anti-inflammatory
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate 4-Nitrobenzamido Ethyl Supplier data (no explicit activity)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethoxy-1-(4-hydroxyphenyl)-2-oxoethylamino Ethyl Synthetic intermediate (no activity reported)

Key Observations :

  • Ester Group : The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters, as smaller ester groups are less prone to enzymatic hydrolysis .
  • Thiophene Core : The 4,5-dimethyl substitution pattern is conserved in several analogs, likely enhancing steric bulk and influencing solubility .

Crystallographic and Computational Studies

Computational modeling (e.g., DFT) could predict the conformational flexibility of the quinoline-thiophene amide linkage, which is critical for target interactions.

Biological Activity

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O4SC_{23}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 420.48 g/mol. The compound features a quinoline core substituted with thiophene and amide functionalities, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC23H20N2O4S
Molecular Weight420.48 g/mol
CAS NumberNot specified
SolubilityNot specified

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, quinoline derivatives have been investigated for their efficacy against various viral pathogens. A study demonstrated that certain quinoline analogs exhibited significant antiviral activity against enteroviruses, indicating a promising avenue for further exploration in treating viral infections .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research into related quinoline derivatives has shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism often involves the activation of apoptotic pathways and modulation of key regulatory proteins like p53 .

Cytotoxicity Studies

Cytotoxicity assays have been employed to evaluate the effects of this compound on various cancer cell lines. The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), provides insights into the compound's therapeutic window. A higher SI indicates greater potential for clinical use without toxicity .

Table 2: Biological Activity Data

Activity TypeCell LineCC50 (µM)EC50 (µM)SI
AntiviralEV-D68Not reportedNot reportedNot reported
AnticancerMCF-710110
AnticancerU-937151.510

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that allow for the introduction of various substituents at specific positions on the quinoline ring. SAR studies suggest that modifications at the 2-position and 4-position significantly affect the biological activity of these compounds .

Synthesis Steps

  • Formation of Quinoline Core : Initial synthesis involves creating the quinoline structure through cyclization reactions.
  • Amide Coupling : The introduction of amide groups is achieved via coupling reactions with appropriate amines.
  • Final Functionalization : Subsequent steps involve adding thiophene moieties and methyl groups to enhance biological activity.

Case Studies

Several case studies have been documented regarding the biological activity of related compounds:

  • Quinoline Derivatives Against Viruses : A series of quinoline derivatives were tested against enteroviruses, demonstrating selectivity and potency in inhibiting viral replication .
  • Anticancer Activity in Leukemia Models : Compounds exhibiting structural similarities to this compound showed significant cytotoxic effects on leukemia cell lines, leading to further investigations into their mechanisms .

Q & A

Synthesis and Optimization

Q: What are the common synthetic routes for methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate, and how can reaction conditions be optimized to improve yield and purity? A: The compound is synthesized via a multi-step approach, starting with cyanoacetylation of an amino-thiophene intermediate followed by Knoevenagel condensation with substituted aldehydes. Key steps include:

  • Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the active methylene group .
  • Knoevenagel Condensation : Using substituted benzaldehydes in toluene with piperidine/acetic acid catalysis to generate the acrylamido-thiophene core. Reaction completion typically occurs within 5–6 hours, yielding 72–94% after recrystallization in alcohol .
    Optimization Strategies :
  • Catalyst Screening : Test alternatives to piperidine (e.g., morpholine, DMAP) to reduce side reactions.
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for enhanced solubility of intermediates.
  • Temperature Control : Maintain reflux conditions (~110°C for toluene) to balance reaction rate and decomposition.

Structural Characterization

Q: What spectroscopic and analytical methods are critical for confirming the structural integrity of this compound? A: A combination of techniques ensures accurate characterization:

  • IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and ester (C=O ~1700 cm⁻¹) functional groups .
  • ¹H NMR : Key signals include thiophene protons (δ 6.8–7.5 ppm), methyl groups (δ 2.2–2.6 ppm), and quinoline aromatic protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for C₂₂H₁₉N₂O₃S₂: 435.08) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the quinoline-thiophene linkage .

Biological Activity Evaluation

Q: How should researchers design in vitro and in vivo assays to evaluate the anti-inflammatory potential of this compound? A:

  • In Vitro Assays :
    • Antioxidant Activity : DPPH radical scavenging and FRAP assays to measure free radical neutralization (IC₅₀ values compared to ascorbic acid) .
    • COX-2 Inhibition : ELISA-based screening for cyclooxygenase-2 enzyme suppression .
  • In Vivo Models :
    • Carrageenan-Induced Paw Edema (Rat) : Administer doses (10–100 mg/kg) and measure edema reduction over 6 hours .
    • Cytokine Profiling : Quantify TNF-α and IL-6 levels in serum via ELISA post-treatment .
      Controls : Include indomethacin (10 mg/kg) as a positive control and vehicle-treated groups.

Stability and Reactivity

Q: What factors influence the compound’s stability under storage and experimental conditions, and how can degradation pathways be mitigated? A:

  • Light Sensitivity : The thiophene-quinoline core may undergo photodegradation. Store in amber vials at –20°C .
  • Hydrolytic Degradation : The ester group is prone to hydrolysis in aqueous media. Use anhydrous solvents (e.g., DMSO) for stock solutions .
  • Oxidative Pathways : The acrylamido moiety oxidizes in air. Add antioxidants (e.g., BHT, 0.1% w/v) to formulations .
    Analytical Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-PDA to track degradation products .

Data Contradictions

Q: How can researchers address discrepancies in reported biological activity data for structurally analogous thiophene-carboxylates? A: Contradictions often arise from:

  • Substituent Effects : Minor changes in the quinoline or thiophene substituents (e.g., electron-withdrawing vs. donating groups) alter binding affinity .
  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1 macrophages) or incubation times affect IC₅₀ values .
    Resolution Strategies :
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).
  • Computational Modeling : Perform molecular docking to predict binding modes against COX-2 or NF-κB targets .

Safety and Handling

Q: What safety protocols are essential for handling this compound in laboratory settings? A:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods during weighing and synthesis to minimize inhalation of dust/aerosols .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    Documentation : Maintain SDS sheets (e.g., GHS hazard codes) and train personnel on emergency response protocols .

Advanced Mechanistic Studies

Q: What methodologies can elucidate the compound’s mechanism of action in modulating inflammatory pathways? A:

  • Transcriptomics : RNA-seq analysis of treated macrophages to identify downregulated pro-inflammatory genes (e.g., NLRP3, IL-1β) .
  • Western Blotting : Quantify phosphorylation levels of NF-κB p65 and IκBα to assess pathway inhibition .
  • Molecular Dynamics Simulations : Model interactions between the compound’s thiophene-quinoline scaffold and COX-2’s active site .

Analytical Method Development

Q: How can HPLC methods be optimized to quantify this compound in complex biological matrices? A:

  • Column Selection : Use C18 columns (150 mm × 4.6 mm, 5 µm) for baseline separation .
  • Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% formic acid improves peak symmetry .
  • Detection : UV detection at 254 nm (thiophene absorption maxima) ensures sensitivity (LOQ: 0.1 µg/mL) .
    Validation Parameters : Assess linearity (R² > 0.995), intraday precision (%RSD < 2%), and recovery (>95%) per ICH guidelines.

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